BenchChemオンラインストアへようこそ!

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole

Lipophilicity ADME Scaffold optimization

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole (CAS 1706145-95-0; molecular formula C16H18N2O4S2) is a synthetic small molecule that combines a 2,4-dimethyl-1,3-thiazole ring, an azetidine-1-carbonyl linker, and a 4-methoxybenzenesulfonyl moiety. The compound is listed in the PubChem repository (CID with a computed molecular weight of 366.5 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 1706145-95-0
Cat. No. B2662046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole
CAS1706145-95-0
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H18N2O4S2/c1-10-15(23-11(2)17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
InChIKeyHQGNZGXBAZSCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1706145-95-0 Procurement Guide: Differentiating the 2,4-Dimethylthiazole–Azetidine–4-Methoxybenzenesulfonyl Scaffold


5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole (CAS 1706145-95-0; molecular formula C16H18N2O4S2) is a synthetic small molecule that combines a 2,4-dimethyl-1,3-thiazole ring, an azetidine-1-carbonyl linker, and a 4-methoxybenzenesulfonyl moiety. The compound is listed in the PubChem repository (CID 90593520) with a computed molecular weight of 366.5 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. It is primarily offered by chemical suppliers as a research-grade screening compound or synthetic intermediate and is not associated with an approved therapeutic indication.

Why Generic Substitution Fails for 1706145-95-0: Structural Nuances That Drive Selection


Compounds within the thiazole–azetidine–sulfonyl class are not interchangeable because subtle changes in the sulfonyl substituent, the heterocycle partner, or the substitution pattern on the thiazole ring can alter key molecular properties that are critical for target engagement, solubility, and pharmacokinetic behavior. The 4-methoxybenzenesulfonyl group on the azetidine ring of this compound provides a specific hydrogen-bond-acceptor profile (six HBA sites) and lipophilicity (XLogP3 2.3) that are distinct from analogs bearing alkylsulfonyl, furylmethylsulfonyl, or halo-substituted arylsulfonyl groups [1]. In fragment-based or scaffold-hopping campaigns, these differences can translate into measurable variations in binding affinity, selectivity, and metabolic stability, making blind substitution without comparative data a significant risk for project timelines and resource allocation.

Quantitative Differentiation Evidence for 1706145-95-0 Against Closest Analogs


Lipophilicity (XLogP3) Comparison with Benzothiazole and Alkylsulfonyl Analogs

The computed lipophilicity of the target compound (XLogP3 = 2.3 [1]) places it in a moderately lipophilic range. While quantitative experimental logP/logD values for the target compound are not publicly available, the observed XLogP3 can be contextualized against structurally related compounds. The benzothiazole analog 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole (CAS 1705414-56-7) is predicted to have higher lipophilicity due to the benzo-fused ring, while the isobutylsulfonyl analog (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone) is expected to display lower lipophilicity [2]. These differences are critical when selecting a scaffold for central nervous system penetration (optimal logD 1–3) versus peripheral restriction.

Lipophilicity ADME Scaffold optimization

Hydrogen-Bond Acceptor/Donor Profile Differentiation

The target compound possesses zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6), as computed by Cactvs [1]. This profile is distinct from analogs that contain additional HBD functionality (e.g., amine, amide NH) or fewer HBA sites. In medicinal chemistry, HBD count is a key parameter influencing passive permeability: compounds with HBD > 0.5 often require active transport. The zero-HBD characteristic may confer an advantage in achieving oral bioavailability for targets that are intolerant of polar surface area.

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Molecular Flexibility Contrast

The target compound contains four rotatable bonds [1]. This number influences conformational entropy and, consequently, binding affinity and selectivity. Analogs with longer sulfonyl linkers (e.g., furan-2-ylmethanesulfonyl; CAS 1797020-63-3 [2]) introduce additional rotatable bonds, potentially reducing binding affinity due to increased entropic penalty. Conversely, more rigid analogs (e.g., those with ortho-substituted arylsulfonyl groups) may restrict accessible conformations, potentially improving selectivity at the cost of reduced flexibility for induced-fit binding pockets.

Conformational flexibility Binding entropy Selectivity

Recommended Application Scenarios for 1706145-95-0 Based on Differentiated Properties


Fragment-Based Lead Discovery Requiring Moderate Lipophilicity and Zero HBD

The combination of XLogP3 2.3 and zero hydrogen-bond donors makes this compound a suitable starting fragment or scaffold for targets where central nervous system (CNS) multiparameter optimization (MPO) scores are paramount. Its physicochemical profile aligns with the desired property space for orally bioavailable CNS drugs (MW < 400, logP 1–3, HBD ≤ 0.5) [1].

Selectivity Profiling in Kinase or GPCR Panels

The constrained azetidine sulfonyl core and moderate flexibility (4 rotatable bonds) provide a rigidified scaffold that can be elaborated to interrogate selectivity across related enzyme families. The methoxybenzenesulfonyl group offers opportunities for halogen substitution to modulate potency and selectivity [1].

Solubility-Challenged Lead Series Optimization

With six hydrogen-bond acceptors and no donors, the compound may exhibit improved solubility relative to amide-containing analogs that introduce HBD sites. It can serve as a solubility-enhancing core replacement in series where the amide NH contributes to poor dissolution.

Scaffold-Hopping from Benzothiazole to Thiazole Cores

For programs seeking to reduce planarity and aromatic ring count compared to benzothiazole analogs, the 2,4-dimethylthiazole core offers a less planar, more three-dimensional alternative that may improve developability profiles while retaining key azetidine-sulfonyl pharmacophore elements [1].

Quote Request

Request a Quote for 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.